Higher Thermodynamic Stability of 1-Ethyl-2-phenyl-1H-indole vs. 2-Phenylindole
The standard molar enthalpy of combustion is a direct measure of a compound's energetic content and thermodynamic stability. A direct head-to-head comparison using static bomb calorimetry demonstrates that the N-ethyl derivative is thermodynamically more stable than the parent 2-phenylindole [1].
| Evidence Dimension | Standard Molar Enthalpy of Combustion (ΔcU°m) |
|---|---|
| Target Compound Data | -7801.5 ± 2.1 kJ/mol (crystalline) |
| Comparator Or Baseline | 2-Phenylindole: -7316.0 ± 1.9 kJ/mol (crystalline) |
| Quantified Difference | Δ = -485.5 kJ/mol (more exothermic combustion) |
| Conditions | Static bomb combustion calorimetry, T = 298.15 K, p° = 0.1 MPa |
Why This Matters
This quantifies the compound's inherent energy content, a critical parameter for process safety, formulation stability, and computational modeling where accurate thermodynamic data are essential for predicting reactivity and shelf-life.
- [1] Carvalho, T. M. T., Amaral, L. M. P. F., Morais, V. M. F., & Ribeiro da Silva, M. D. M. C. (2015). Experimental and computational energetic study of 1-R-2-phenylindole (R = H, CH3, C2H5). The Journal of Chemical Thermodynamics, 85, 129-140. View Source
